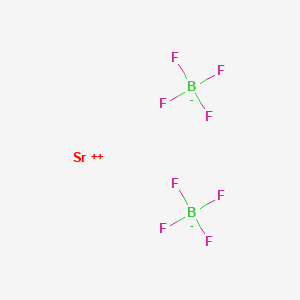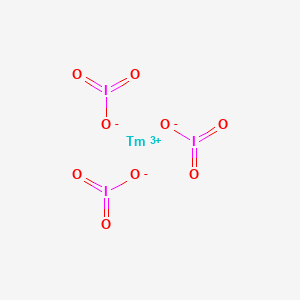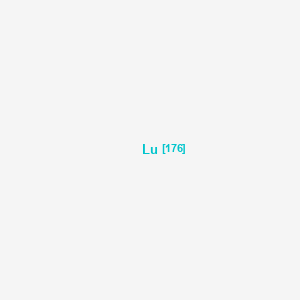
Lutetium-176
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium-176 is a rare radioactive isotope of the element lutetium, which has 71 protons and 105 neutrons. It is a beta-emitting isotope, which means it emits high-energy electrons when it decays. Lutetium-176 has a half-life of 3.78 x 10^10 years, which makes it useful for various scientific research applications.
Mécanisme D'action
Lutetium-176 decays by beta emission, which means it emits high-energy electrons. These electrons can penetrate tissue and cause damage to cells. In radionuclide therapy, lutetium-177 is used to deliver targeted radiation to cancer cells. The beta particles emitted by lutetium-177 penetrate the tumor cells and cause damage, leading to cell death.
Effets Biochimiques Et Physiologiques
Lutetium-176 does not have any known biochemical or physiological effects on the human body. However, its decay product lutetium-177 is used in targeted radionuclide therapy for cancer treatment. The beta particles emitted by lutetium-177 can cause damage to healthy cells as well as cancer cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using lutetium-176 in lab experiments include its long half-life, which allows for long-term studies, and its high purity, which ensures accurate results. However, the limitations of using lutetium-176 include its rarity and high cost, which may limit its availability for certain experiments.
Orientations Futures
For research on lutetium-176 include the development of new methods for synthesizing and separating lutetium-176, the study of its potential applications in nuclear physics and materials science, and the exploration of its use in targeted radionuclide therapy for cancer treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of lutetium-177 in cancer treatment and to develop new therapies with fewer side effects.
Méthodes De Synthèse
Lutetium-176 is produced by neutron activation of natural lutetium-175. This can be achieved by exposing natural lutetium to a neutron flux in a nuclear reactor. The neutron captures a proton in the nucleus of the lutetium-175 atom, converting it into lutetium-176. The resulting lutetium-176 isotope can then be separated from other isotopes of lutetium using various chemical and physical separation methods.
Applications De Recherche Scientifique
Lutetium-176 has various scientific research applications, including geochronology, nuclear waste management, and medical imaging. In geochronology, lutetium-176 is used to determine the age of rocks and minerals by measuring the ratio of lutetium-176 to hafnium-176. This technique is known as the Lu-Hf dating method and is used to study the evolution of the Earth's crust and mantle.
In nuclear waste management, lutetium-176 is used as a tracer to study the behavior of radioactive waste in geological repositories. It is also used in medical imaging, specifically in positron emission tomography (PET) scans. Lutetium-176 is used as a source of positron-emitting lutetium-177, which is used in targeted radionuclide therapy for cancer treatment.
Propriétés
Numéro CAS |
14452-47-2 |
|---|---|
Nom du produit |
Lutetium-176 |
Formule moléculaire |
Lu |
Poids moléculaire |
175.94269 g/mol |
Nom IUPAC |
lutetium-176 |
InChI |
InChI=1S/Lu/i1+1 |
Clé InChI |
OHSVLFRHMCKCQY-OUBTZVSYSA-N |
SMILES isomérique |
[176Lu] |
SMILES |
[Lu] |
SMILES canonique |
[Lu] |
Synonymes |
176Lu radioisotope Lu-176 radioisotope Lutetium-176 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



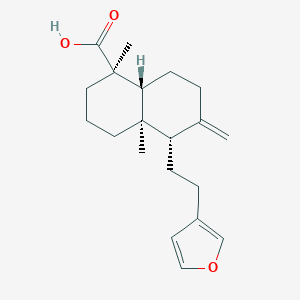
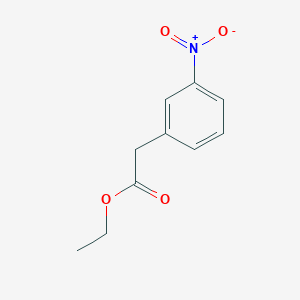
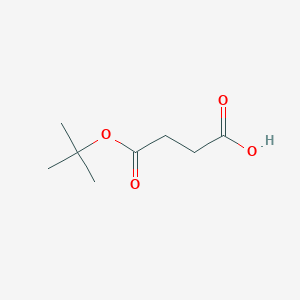
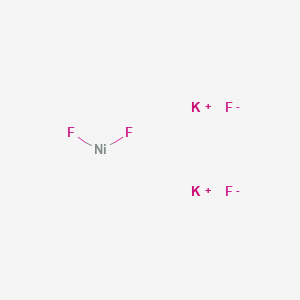
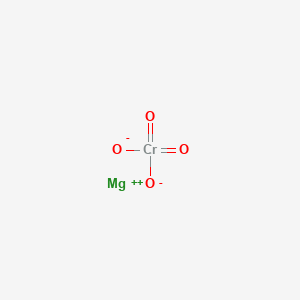
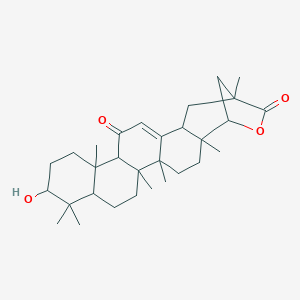
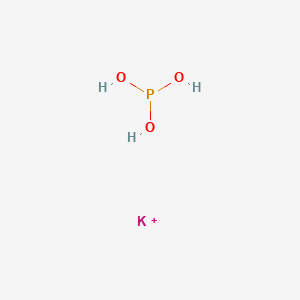
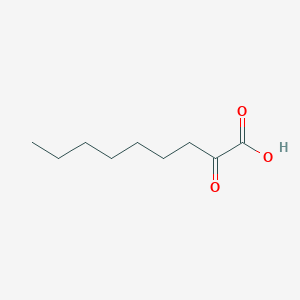
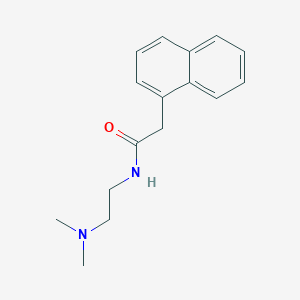
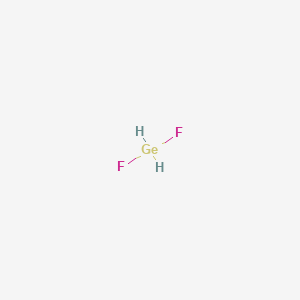
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
